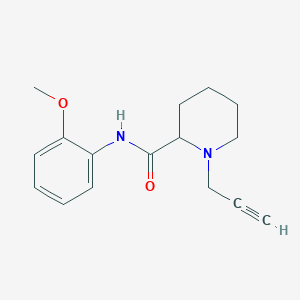

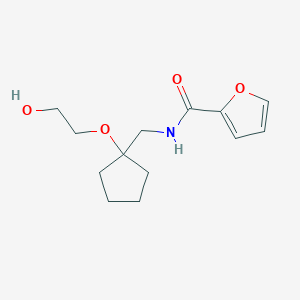

![molecular formula C8H13NS B2379655 Ethyl[2-(thiophen-2-yl)ethyl]amine CAS No. 753413-40-0](/img/structure/B2379655.png)

Ethyl[2-(thiophen-2-yl)ethyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl[2-(thiophen-2-yl)ethyl]amine is an aromatic amine . It is also known as 2-Thiopheneethylamine . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-Thiopheneethylamine involves the reaction of N,N-Dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. This is followed by a reaction with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis

The molecular weight of this compound is 155.26 .Chemical Reactions Analysis

2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 155.26 . The density is 1.087 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Reactivity

- Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, involving Ethyl[2-(thiophen-2-yl)ethyl]amine, react with secondary amines, leading to the formation of various compounds like 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides (Vasileva et al., 2018).

Biological Activities and Synthesis of Derivatives

- Novel ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibit significant biological properties like antimicrobial and antifungal activities (Prasad et al., 2017).

Synthesis of Fused Derivatives with Antimicrobial Activities

- This compound derivatives are used in the synthesis of fused derivatives like thiazoles, which show antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).

Catalysis and Asymmetric Synthesis

- Derivatives involving this compound serve as catalysts in the enantioselective addition of ketones to nitroalkenes, indicating their potential in asymmetric synthesis (Huang & Jacobsen, 2006).

Applications in Tuberculostatic Activity

- Structural analogs of this compound, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, show promise as antituberculous agents (Titova et al., 2019).

Pharmaceutical Synthesis

- This compound derivatives have been synthesized for potential pharmaceutical applications, such as anti-aggregation activity in various compounds (Gurevich et al., 2020).

Enhancement in Lithium Ion Batteries

- Tris(2-(thiophen-2-yl)ethyl) phosphate, related to this compound, is used to enhance electronic and ionic conductivities in high-voltage lithium-ion batteries (Liang et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl[2-(thiophen-2-yl)ethyl]amine is an aromatic amine

Mode of Action

It’s known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that it may interact with its targets through a similar condensation mechanism, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . Pyrimidines are crucial components of nucleic acids, suggesting that this compound may influence nucleic acid synthesis and related biochemical pathways.

Pharmacokinetics

Its physical properties such as boiling point (200-201 °c/750 mmhg), density (1087 g/mL at 25 °C), and solubility in DMSO and methanol can influence its bioavailability and pharmacokinetics.

Result of Action

Its use in the synthesis of pyrimidine derivatives suggests that it may influence cellular processes involving these compounds, such as DNA replication and RNA transcription.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its properties are unstable, requiring protection with nitrogen gas . Additionally, it’s sensitive to air , indicating that exposure to oxygen and other atmospheric components may affect its stability and activity.

Biochemical Analysis

Biochemical Properties

Ethyl[2-(thiophen-2-yl)ethyl]amine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . This suggests that it can interact with enzymes and other biomolecules in biochemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

It is known to undergo microwave-induced condensation with iminodiacetic acid , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available literature.

properties

IUPAC Name |

N-ethyl-2-thiophen-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-9-6-5-8-4-3-7-10-8/h3-4,7,9H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVAHTDYBPNNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

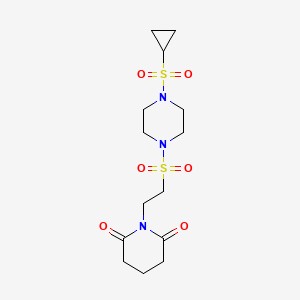

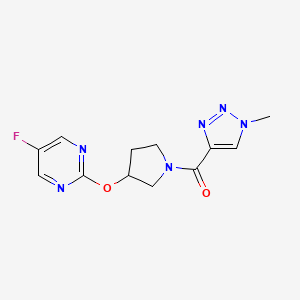

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)

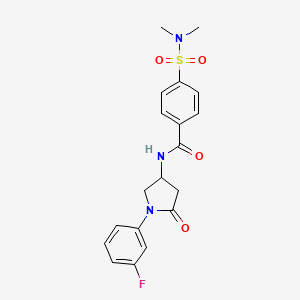

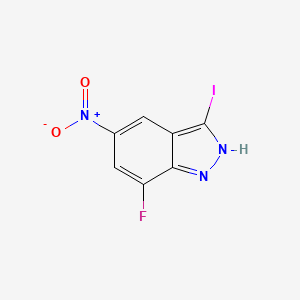

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)

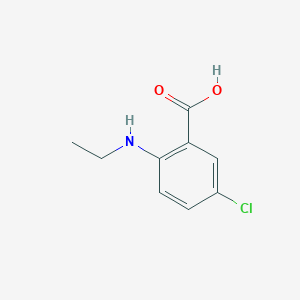

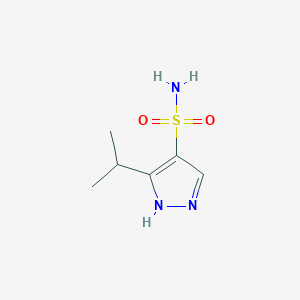

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)

![N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2379593.png)

![3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one](/img/structure/B2379594.png)